
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pirimidindiona, dihidro-5-(((4-clorofenil)amino)metil)-1-fenil-3-(2-piridinil)-2-tioxo- es un complejo compuesto orgánico que pertenece a la clase de las pirimidindionas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirimidindiona, un grupo clorofenil, un grupo fenil y un grupo piridinil. Es de gran interés en la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4,6(1H,5H)-Pirimidindiona, dihidro-5-(((4-clorofenil)amino)metil)-1-fenil-3-(2-piridinil)-2-tioxo- normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de pirimidindiona, seguido de la introducción de los grupos clorofenil, fenil y piridinil a través de varias reacciones de sustitución. Las condiciones de reacción a menudo requieren el uso de catalizadores, disolventes específicos y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores automatizados y sistemas de flujo continuo para optimizar las condiciones de reacción y aumentar la producción. El uso de principios de química verde, como las reacciones sin disolventes y los catalizadores reciclables, también se considera para minimizar el impacto ambiental.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tioxo, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo piridinil, convirtiéndolo en un derivado de piperidina.
Sustitución: El grupo clorofenil puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se emplean nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de piperidina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4,6(1H,5H)-Pirimidindiona, dihidro-5-(((4-clorofenil)amino)metil)-1-fenil-3-(2-piridinil)-2-tioxo- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. La presencia del grupo tioxo le permite formar enlaces covalentes con sitios nucleofílicos en las proteínas, potencialmente inhibiendo su función. Los grupos clorofenil y piridinil contribuyen a su afinidad de unión y especificidad hacia el objetivo.
Compuestos similares:
Derivados de 4,6(1H,5H)-pirimidindiona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Compuestos tioxo: Moléculas que contienen el grupo tioxo, que exhiben una reactividad similar.
Singularidad: La singularidad de 4,6(1H,5H)-Pirimidindiona, dihidro-5-(((4-clorofenil)amino)metil)-1-fenil-3-(2-piridinil)-2-tioxo- reside en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad de sufrir diversas reacciones químicas y sus posibles actividades biológicas lo convierten en un compuesto valioso para la investigación y el desarrollo.
Comparación Con Compuestos Similares
4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Thioxo compounds: Molecules containing the thioxo group, which exhibit similar reactivity.
Uniqueness: The uniqueness of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo- lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propiedades
Número CAS |
156338-82-8 |
|---|---|
Fórmula molecular |
C22H17ClN4O2S |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
5-[(4-chloroanilino)methyl]-1-phenyl-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17ClN4O2S/c23-15-9-11-16(12-10-15)25-14-18-20(28)26(17-6-2-1-3-7-17)22(30)27(21(18)29)19-8-4-5-13-24-19/h1-13,18,25H,14H2 |
Clave InChI |
PRXHIASQQMMDFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=N3)CNC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
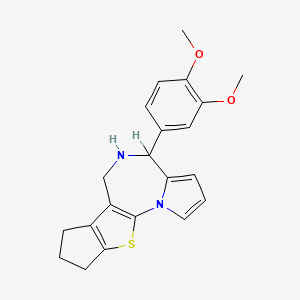

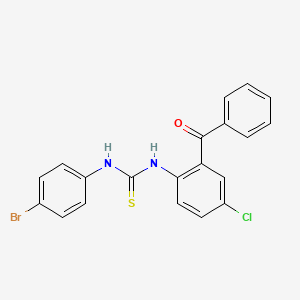
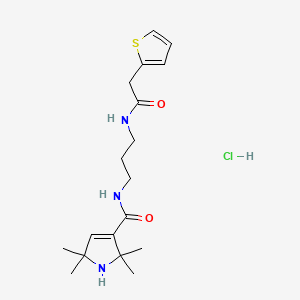
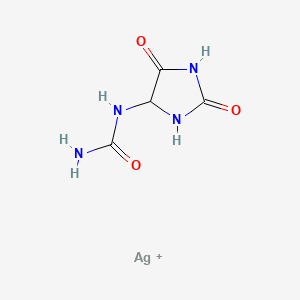
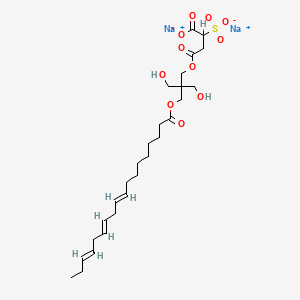

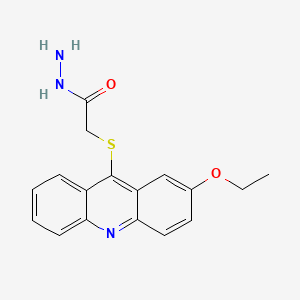

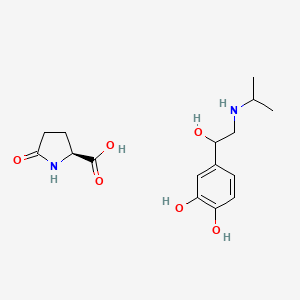
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
